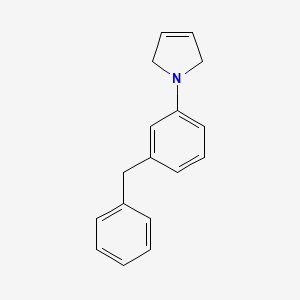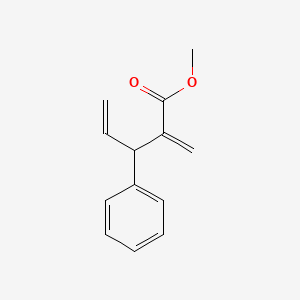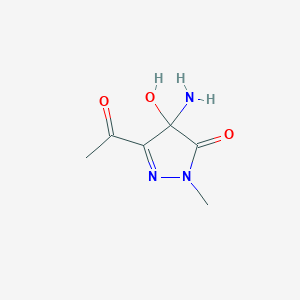
Ethenyl(pyridin-3-yl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(pyridin-3-yl)borinic acid is an organoboron compound that features a boron atom bonded to a pyridine ring and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(pyridin-3-yl)borinic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative, which undergoes metalation with a suitable organometallic reagent (such as lithium or magnesium) and subsequent reaction with a boron-containing compound .
Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this process, a halopyridine reacts with a boronic ester or boronic acid in the presence of a palladium catalyst and a base . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(pyridin-3-yl)borinic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce ethyl-substituted derivatives.
Applications De Recherche Scientifique
Ethenyl(pyridin-3-yl)borinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a tool for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of ethenyl(pyridin-3-yl)borinic acid involves its interaction with various molecular targets. In cross-coupling reactions, the boron atom participates in transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Ethenyl(pyridin-3-yl)borinic acid can be compared with other boronic acids and borinic acids:
3-Pyridinylboronic acid: Similar structure but lacks the ethenyl group.
Phenylboronic acid: Contains a phenyl group instead of a pyridine ring.
Vinylboronic acid: Contains a vinyl group but lacks the pyridine ring.
The uniqueness of this compound lies in its combination of the ethenyl group and the pyridine ring, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
848829-31-2 |
|---|---|
Formule moléculaire |
C7H8BNO |
Poids moléculaire |
132.96 g/mol |
Nom IUPAC |
ethenyl(pyridin-3-yl)borinic acid |
InChI |
InChI=1S/C7H8BNO/c1-2-8(10)7-4-3-5-9-6-7/h2-6,10H,1H2 |
Clé InChI |
DFBBLSXVIMWVGA-UHFFFAOYSA-N |
SMILES canonique |
B(C=C)(C1=CN=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


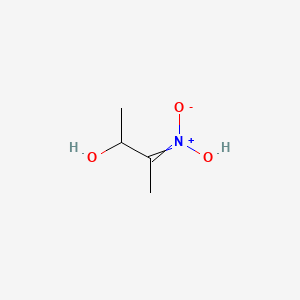
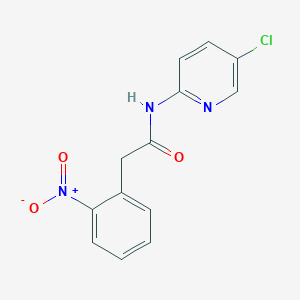
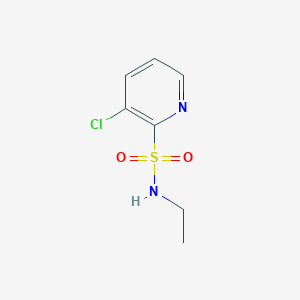
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)


![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
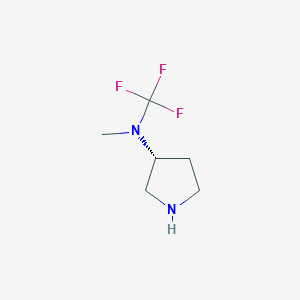
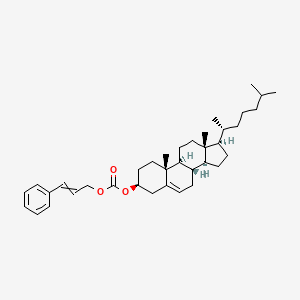
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
